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molecular formula C5H10IN3O B3272057 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide CAS No. 56107-25-6

2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide

Cat. No. B3272057
M. Wt: 255.06 g/mol
InChI Key: VLIUKLMESJCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05500406

Procedure details

16.9 g (150 mmol) of creatinine was dissolved in 100 ml of N,N-dimethylformamide. Then, 27.6 g (194 mmol) of methyl iodide was added thereto, and the mixture was heated to 50° C. and stirred at that temperature for 2 hours and further at room temperature overnight. To the reaction mixture, 500 ml of ethyl acetate was added, and crystals were collected by filtration. The obtained crystals were washed with ethyl acetate and dried to obtain 26.2 g of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide as white crystals.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([NH2:8])=[N:6][C:4](=[O:5])[CH2:3]1.C[I:10].[C:11](OCC)(=O)C>CN(C)C=O>[IH:10].[NH:8]=[C:7]1[N:6]([CH3:11])[C:4](=[O:5])[CH2:3][N:2]1[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
CN1CC(=O)N=C1N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours and further at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
crystals were collected by filtration
WASH
Type
WASH
Details
The obtained crystals were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
I.N=C1N(CC(N1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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